Lipophilicity and Ionization Profile: 6,8-Difluoro vs. Non-Fluorinated Analog (CAS 401566-43-6)
The 6,8-difluoro substitution on the quinoline core significantly increases lipophilicity compared to the non-fluorinated parent compound, 1-[2-(trifluoromethyl)quinol-4-yl]homopiperazine (CAS 401566-43-6). The target compound has a calculated LogP of 3.31, and a LogD at pH 7.4 of 1.12 [1]. While exact LogP data for the non-fluorinated analog is not currently consolidated in a single public source, the addition of two fluorine atoms is well-characterized in medicinal chemistry to increase LogP by approximately 0.3–0.5 units per fluorine on aromatic systems, and to modulate the pKa of nearby basic centers [2]. The polar surface area (PSA) remains low at 28.16 Ų, which is favorable for membrane permeability [1]. This LogD shift directly impacts predicted intestinal absorption and blood-brain barrier penetration, critical parameters for CNS or systemic drug discovery programs.
| Evidence Dimension | Lipophilicity and ionization (LogP, LogD, PSA) |
|---|---|
| Target Compound Data | Calculated LogP: 3.31; LogD (pH 7.4): 1.12; PSA: 28.16 Ų; 3 proton acceptors; 1 proton donor. |
| Comparator Or Baseline | Non-fluorinated analog (CAS 401566-43-6): Estimated decrease in LogP by ~0.6–1.0 units due to absence of two fluorine atoms; higher PSA expected due to altered electron distribution. |
| Quantified Difference | Theoretical LogP increase of 0.6–1.0 units for the difluoro compound relative to the non-fluorinated parent. |
| Conditions | Calculated properties using JChem software as reported by ChemBase; predicted values at pH 5.5 and pH 7.4. |
Why This Matters
Altered lipophilicity directly affects in vitro assay performance (non-specific binding, solubility), in vivo PK profiles, and the suitability of the compound for specific target product profiles in drug discovery.
- [1] ChemBase. 4-(1,4-diazepan-1-yl)-6,8-difluoro-2-(trifluoromethyl)quinoline. LogP: 3.3120785. LogD (pH 7.4): 1.1182159. LogD (pH 5.5): 0.12266612. PSA: 28.16 Ų. Proton acceptors: 3; Proton donors: 1. View Source
- [2] Böhm, H. J., et al. Fluorine in Medicinal Chemistry. ChemBioChem. 2004. Review of fluorine effects on LogP (increase of ~0.3–0.5 per F) and pKa modulation. View Source
